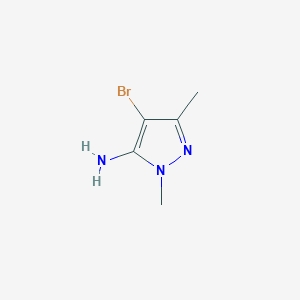

4-Bromo-1,3-dimetil-1H-pirazol-5-amina

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, often involves multi-step chemical reactions that ensure the introduction of specific functional groups into the pyrazole core. Typical methods include the reaction of primary and secondary amines with precursors like brominated compounds or the use of specific catalysts to facilitate the bromination and methylation steps required to produce the target compound. For example, the synthesis of related pyrazole compounds has been achieved through methods that incorporate bromo and methyl groups at specific positions on the pyrazole ring, demonstrating the versatility and adaptability of synthetic strategies to produce such derivatives (Bobko et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations. These analyses provide detailed insights into the arrangement of atoms within the molecule, bond lengths, angles, and the overall 3D conformation. Studies on similar pyrazole derivatives have shown that the bromo and methyl groups significantly influence the electronic distribution and molecular stability, as evidenced by NMR spectroscopy and DFT calculations (Ö. Tamer et al., 2016).

Chemical Reactions and Properties

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including nucleophilic substitution, coupling reactions, and functional group transformations. These reactions are pivotal for further modifying the compound to achieve desired properties or to incorporate it into more complex molecules. For instance, the bromo group can participate in cross-coupling reactions, enabling the synthesis of arylated pyrazoles, which are of interest in medicinal chemistry and material science (Moraes et al., 2019).

Physical Properties Analysis

The physical properties of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling, storage, and application in various domains. These properties are influenced by the molecular structure and the presence of functional groups. The analysis of related compounds through X-ray crystallography and thermal studies provides insights into the solid-state characteristics and stability under different conditions (Moreno-Suárez et al., 2023).

Chemical Properties Analysis

The chemical properties of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, including its reactivity, stability, and interaction with other molecules, are key for its application in synthesis and chemical research. Studies on pyrazole derivatives highlight the influence of substituents on the electronic properties, reactivity towards nucleophiles and electrophiles, and the potential for participating in cycloaddition reactions and hydrogen bonding (Goikhman et al., 2009).

Aplicaciones Científicas De Investigación

Uso en la Síntesis de Bipirazoles

Este compuesto se puede usar como material de partida en la síntesis de 1,4'-bipirazoles . Los bipirazoles son una clase de compuestos que se han estudiado por sus posibles aplicaciones en varios campos, incluida la ciencia de materiales y la química medicinal.

Uso en Compuestos Farmacéuticos

“4-Bromo-1,3-dimetil-1H-pirazol-5-amina” también se puede usar en la síntesis de varios compuestos farmacéuticos y biológicamente activos . Esto incluye el desarrollo de inhibidores, que son sustancias que pueden ralentizar o detener una reacción química, lo que las hace útiles en una variedad de tratamientos médicos.

Uso en Fármacos Antituberculosos

Hay investigaciones que indican que los compuestos sintetizados a partir de “this compound” han mostrado una potente actividad antituberculosa . Esto sugiere posibles aplicaciones en el desarrollo de nuevos fármacos para el tratamiento de la tuberculosis.

Uso en Química Analítica

El compuesto se puede analizar utilizando varias técnicas analíticas como RMN, HPLC, LC-MS, UPLC & más . Estas técnicas pueden proporcionar información valiosa sobre la estructura y pureza del compuesto, lo cual es crucial en los procesos de investigación y desarrollo.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives have a broad range of biological activities and can interact with various biological targets .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Pyrazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Propiedades

IUPAC Name |

4-bromo-2,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVCZZLJWIYRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345590 | |

| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19848-99-8 | |

| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

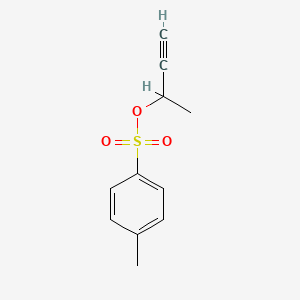

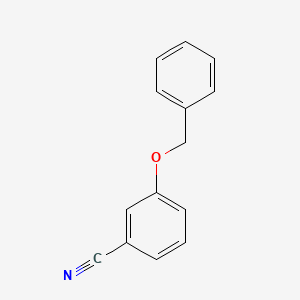

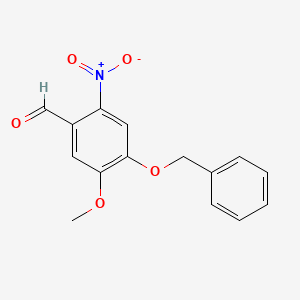

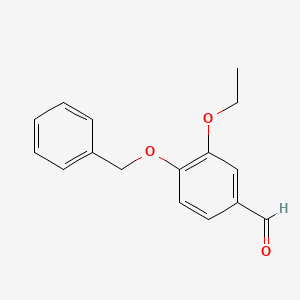

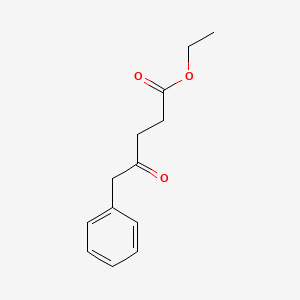

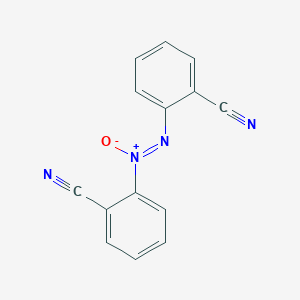

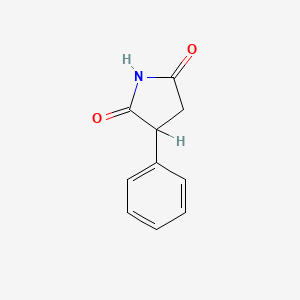

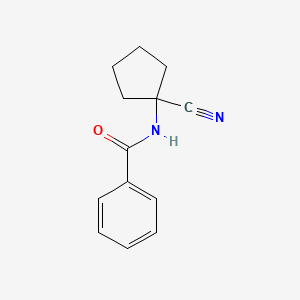

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)